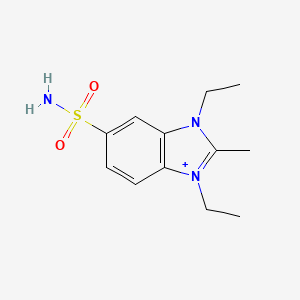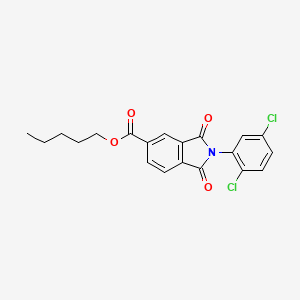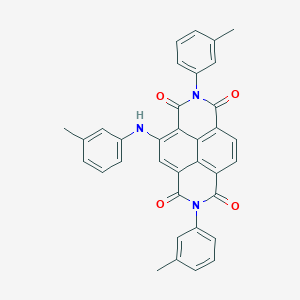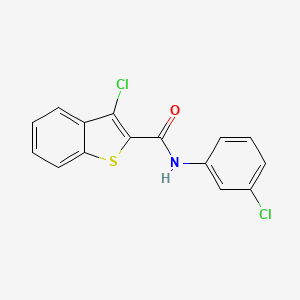
1,3-diethyl-2-methyl-5-sulfamoyl-1H-3,1-benzimidazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM is a heterocyclic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a sulfamoyl group, which can enhance its biological activity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using sulfamic acid or its derivatives.
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzodiazoles.
Applications De Recherche Scientifique
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can enhance binding affinity and selectivity, leading to inhibition or activation of the target. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-DIETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM: Lacks the sulfamoyl group, which may result in different biological activity.
1,3-DIETHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM: Similar structure but different substitution pattern, affecting its properties.
Uniqueness
1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to the presence of both ethyl and methyl groups along with the sulfamoyl group. This combination can result in distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H18N3O2S+ |
|---|---|
Poids moléculaire |
268.36 g/mol |
Nom IUPAC |
1,3-diethyl-2-methylbenzimidazol-1-ium-5-sulfonamide |
InChI |
InChI=1S/C12H18N3O2S/c1-4-14-9(3)15(5-2)12-8-10(18(13,16)17)6-7-11(12)14/h6-8H,4-5H2,1-3H3,(H2,13,16,17)/q+1 |
Clé InChI |
MGDASVPXXFSLJF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=[N+](C2=C1C=C(C=C2)S(=O)(=O)N)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine](/img/structure/B11708633.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-bromo-6-methoxyphenol](/img/structure/B11708634.png)
![2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11708639.png)

![3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11708646.png)
![3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11708667.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708669.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708670.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)
![4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide](/img/structure/B11708687.png)


![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11708717.png)
![1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11708719.png)
